1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride
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Overview
Description
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride is a chemical compound with the molecular formula C5H8N2S2.2HCl. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride typically involves the reaction of 2-amino-5-methylthio-1,3-thiazole with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Microwave-assisted synthesis has also been explored as a rapid and efficient method for preparing thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis can be advantageous in industrial production due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride.
2-Amino-5-methylthio-1,3-thiazole: A precursor in the synthesis of the compound.
5-Phenyl-1,3,4-thiadiazol-2-amine: Another thiazole derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its reactivity and potential for various applications compared to other thiazole derivatives .
Properties
Molecular Formula |
C5H10Cl2N2S2 |
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Molecular Weight |
233.2 g/mol |
IUPAC Name |
(2-methylsulfanyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H8N2S2.2ClH/c1-8-5-7-3-4(2-6)9-5;;/h3H,2,6H2,1H3;2*1H |
InChI Key |
JTIPMVPZUQEXEM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(S1)CN.Cl.Cl |
Origin of Product |
United States |
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